molecular formula C13H14N6O B2871808 3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-61-1

3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2871808
CAS RN: 899730-61-1
M. Wt: 270.296
InChI Key: SEOYGAAEFQMGMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine” is a triazolopyrimidine derivative . Triazolopyrimidines are a class of heterocyclic compounds that have been widely studied due to their diverse biological activities .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including our compound of interest, are known for their stability and mimicry of the amide bond, making them valuable in medicinal chemistry. They have been incorporated into several marketed drugs due to their desirable pharmacokinetic properties and ability to engage in hydrogen bonding, which is crucial for binding to biological targets .

Organic Synthesis

The triazole ring serves as a versatile scaffold in organic synthesis. It can act as a stable intermediate in the synthesis of more complex molecules. The robustness of the triazole ring allows it to withstand various reaction conditions, facilitating the construction of diverse organic compounds .

Polymer Chemistry

In polymer chemistry, triazoles contribute to the design of novel polymers with enhanced properties. Their incorporation into polymer chains can lead to materials with improved thermal stability, mechanical strength, and chemical resistance .

Supramolecular Chemistry

The triazole moiety’s ability to engage in hydrogen bonding and its aromatic character enable it to form stable supramolecular assemblies. These assemblies have potential applications in the development of new materials and nanotechnology .

Bioconjugation

Triazoles are often used in bioconjugation strategies due to their biocompatibility and inert nature. They can link biomolecules to various probes or surfaces without disrupting the biological function, which is essential for diagnostic and therapeutic applications .

Fluorescent Imaging

The electronic properties of triazoles make them suitable for fluorescent imaging applications. They can be incorporated into fluorescent probes that help in visualizing biological processes, providing valuable insights into cellular functions .

Safety and Hazards

The safety and hazards associated with “3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine” are not directly available in the literature. It is recommended to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-3-19-13-11(17-18-19)12(14-8-15-13)16-9-6-4-5-7-10(9)20-2/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOYGAAEFQMGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.